MRK-560 is a synthetic compound classified as a γ-secretase inhibitor (GSI). [, , , , , , , , , , , , , , , , ] It has been primarily investigated for its potential in modulating the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , , , , , , , , , , , , ]
MRK-560 exhibits a preference for inhibiting the presenilin 1 (PSEN1) subclass of γ-secretases, which is believed to contribute to its improved tolerability compared to other GSIs. [, , , , ] This selectivity towards PSEN1 has made it a valuable tool for investigating the specific roles of different γ-secretase complexes in various biological processes. [, , , , ]
MRK 560 is derived from a series of compounds developed for research purposes, particularly in the context of Alzheimer's disease therapeutics. It is classified under the category of second-generation gamma-secretase modulators, which differ from first-generation inhibitors by their selective action on amyloid precursor protein without broadly inhibiting other substrates . The compound is manufactured under license from Merck & Co., Inc. and is intended solely for preclinical research applications .
The synthesis of MRK 560 involves several steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The detailed synthetic pathway can be found in various publications that describe similar gamma-secretase inhibitors, providing insights into the methodologies employed .
The molecular formula for MRK 560 is , with a molecular weight of approximately 517.92 g/mol. The structure features a complex arrangement including:
The InChI key for MRK 560 is WDZVWDXOIGQJIO-UJKQEGAGSA-N, which aids in its identification within chemical databases . The compound's three-dimensional conformation plays a critical role in its interaction with the gamma-secretase complex.
MRK 560 primarily acts by inhibiting the enzymatic activity of gamma-secretase, which is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. The mechanism involves:
Experimental assays have demonstrated that MRK 560 can significantly lower amyloid-beta levels in cellular models, confirming its role as an effective inhibitor .
The mechanism by which MRK 560 exerts its effects involves several key steps:
Studies have shown that this selectivity is critical for minimizing side effects related to Notch signaling disruption .
MRK 560 exhibits several notable physical and chemical properties:
These properties make MRK 560 an attractive candidate for further research into Alzheimer's disease therapies.
MRK 560 has several potential applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3